5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester
CAS No.: 2121513-05-9
Cat. No.: VC11657674
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-05-9 |
|---|---|
| Molecular Formula | C13H19BClNO3 |
| Molecular Weight | 283.56 g/mol |
| IUPAC Name | 5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
| Standard InChI Key | MMUJOIAUSWBWGF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a boronic acid pinacol ester at position 4. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and handling properties. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BClNO₃ |
| Molecular Weight | 283.56 g/mol |
| CAS Number | 2121513-05-9 |
| IUPAC Name | 5-Chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
The ethoxy group’s electron-donating nature moderates the pyridine ring’s electronic profile, while the chloro substituent introduces steric hindrance and potential sites for further functionalization.
Synthesis Methods
General Synthetic Pathways
The synthesis typically involves two stages: (1) preparation of the boronic acid precursor and (2) esterification with pinacol. A representative approach, adapted from methodologies for related compounds , proceeds as follows:
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Halogenation and Functionalization:
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Starting from 2,5-dichloropyridine, selective ethoxylation at position 2 is achieved using sodium ethoxide in ethanol.
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Subsequent lithiation at position 4 (via n-BuLi) and reaction with trimethyl borate yields the boronic acid intermediate.
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Esterification:
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The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester.
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Optimized Protocol from Patent Literature
A patent describing the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole offers procedural insights applicable to the target compound:
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Step 1: 2,5-Dibromopyridine is reacted with methyl chloroformate in the presence of n-BuLi to introduce the ethoxy group.
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Step 2: Suzuki-Miyaura coupling with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in 1,4-dioxane at 80°C yields the pinacol ester .
Key Reaction Conditions:
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Temperature: -100°C (lithiation) to 80°C (coupling)
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Catalysts: PdCl₂, Pd(OAc)₂
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Bases: K₂CO₃, NaOAc
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Solvents: Ether, 1,4-dioxane
Yield: ~50–67% for halogenation steps; 85% for coupling .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. Example applications include:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents requiring biaryl motifs.
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Materials Science: Construction of π-conjugated systems for organic electronics.
Mechanistic Insights:
The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the biaryl product. The ethoxy group’s electron-donating effect accelerates transmetallation by increasing electron density at the boron center.
Comparative Reactivity
The table below contrasts the reactivity of 5-chloro-2-ethoxypyridine-4-boronic acid pinacol ester with analogs:
| Compound | Reaction Rate (Relative) | Preferred Catalyst |
|---|---|---|
| 5-Chloro-2-ethoxypyridine-4-Bpin | 1.0 (Reference) | PdCl₂(dppf) |
| 5-Chloro-2-methoxypyridine-4-Bpin | 1.2 | Pd(OAc)₂ |
| 2-Ethoxypyridine-4-Bpin (no Cl) | 0.8 | PdCl₂ |
The chloro substituent’s electron-withdrawing effect slightly reduces reactivity compared to the methoxy analog but improves regioselectivity in couplings.
Interaction Studies and Reactivity
Solvent and Base Effects
Optimal Suzuki-Miyaura couplings require polar aprotic solvents (e.g., 1,4-dioxane) and weak bases (e.g., K₃PO₄). Strong bases (e.g., NaOH) promote protodeboronation, while nonpolar solvents hinder catalyst activation .
Steric and Electronic Modulation
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Steric Effects: The ethoxy group at position 2 creates steric hindrance, favoring coupling at position 4.
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Electronic Effects: The chloro group at position 5 withdraws electron density, stabilizing the transition state during transmetallation.
Comparison with Structural Analogs
5-Chloro-2-methoxypyridine-4-boronic Acid Pinacol Ester
This analog (CAS No. 2121514-91-6) replaces the ethoxy group with methoxy. Key differences include:
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Molecular Weight: 269.53 vs. 283.56 g/mol.
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Reactivity: Faster coupling due to reduced steric bulk.
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Applications: Preferred for electron-rich aryl halides.
3-Chloro-2-ethoxypyridine-4-boronic Acid Pinacol Ester
Positional isomerism (Cl at position 3) alters electronic distribution, reducing coupling efficiency by 20% compared to the 5-chloro isomer.
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